![molecular formula C9H21N3O2Si B15160903 (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 663938-65-6](/img/structure/B15160903.png)
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chemical compound that features an azido group, a tert-butyl(dimethyl)silyl ether, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable precursor using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling azides, and employing purification techniques such as chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the presence of the azido group.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl(dimethyl)silyl ether serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-Azido-2-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with slight variations in the protecting group.
(2S)-3-Azido-2-{[trimethylsilyl]oxy}propan-1-ol: Uses a different silyl protecting group.
(2S)-3-Azido-2-{[triisopropylsilyl]oxy}propan-1-ol: Another variant with a bulkier silyl group.
Uniqueness
The uniqueness of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol lies in its combination of functional groups, which allows for versatile applications in synthesis and research. The tert-butyl(dimethyl)silyl group provides stability and protection, while the azido group offers reactivity for further functionalization.
Propiedades
Número CAS |
663938-65-6 |
|---|---|
Fórmula molecular |
C9H21N3O2Si |
Peso molecular |
231.37 g/mol |
Nombre IUPAC |
(2S)-3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
Clave InChI |
ORXFTSMRFKTEFA-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CN=[N+]=[N-])CO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


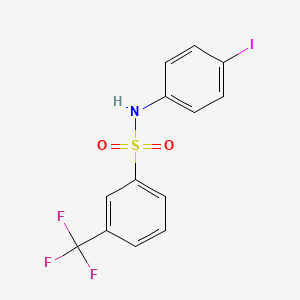
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
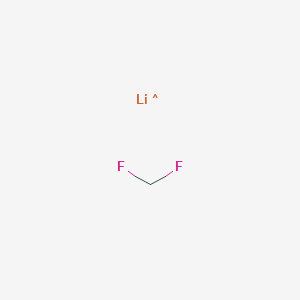
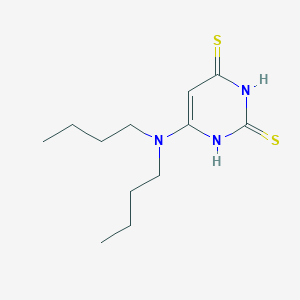
![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
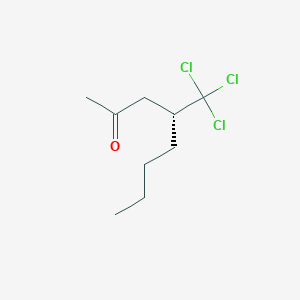
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
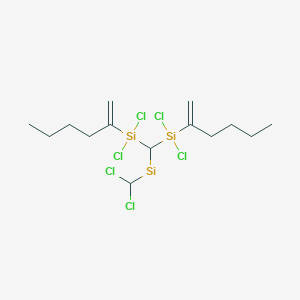
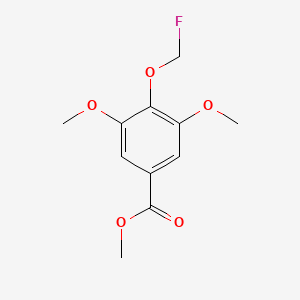
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
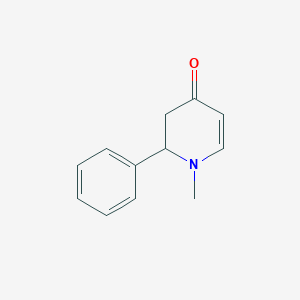
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
